molecular formula C22H20FN5O3 B2741839 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide CAS No. 922009-64-1

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2741839
CAS No.: 922009-64-1
M. Wt: 421.432
InChI Key: GSFAPGUIWFFMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes. In the nervous system, nitric oxide acts as a neurotransmitter and plays a crucial role in neurodegeneration .

Mode of Action

The compound interacts with its target, nNOS, by binding to a hydrophobic pocket within the enzyme . This binding inhibits the activity of nNOS, thereby reducing the production of nitric oxide . The compound’s interaction with nNOS is characterized by strong inhibitory potency and high isoform selectivity .

Biochemical Pathways

The inhibition of nNOS affects the nitric oxide signaling pathway. Under normal conditions, nNOS produces nitric oxide, which then participates in various signaling pathways. By inhibiting nNOS, the compound reduces nitric oxide production, thereby affecting these signaling pathways .

Pharmacokinetics

The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes . This indicates that the compound may have a favorable pharmacokinetic profile.

Result of Action

The inhibition of nNOS by the compound can lead to a reduction in nitric oxide production. This can have various molecular and cellular effects, depending on the specific physiological context. For example, in the context of neurodegenerative disorders, the reduction in nitric oxide production could potentially alleviate neurodegeneration .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-31-19-9-5-3-7-16(19)21(29)24-10-11-28-20-17(12-26-28)22(30)27(14-25-20)13-15-6-2-4-8-18(15)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFAPGUIWFFMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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